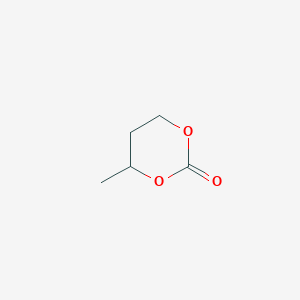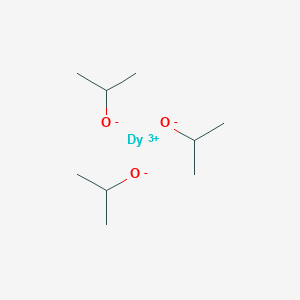
异丙醇镝(III)
描述
Dysprosium (III) isopropoxide is a chemical compound with the formula Dy(OC₃H₇)₃. It is a rare-earth metal alkoxide, where dysprosium is in the +3 oxidation state and isopropoxide acts as the ligand. This compound is typically used in various scientific and industrial applications due to its unique properties.
科学研究应用
Dysprosium (III) isopropoxide is used in a variety of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other dysprosium compounds and materials, including dysprosium oxide nanoparticles.
Biology: It is used in the preparation of dysprosium-based contrast agents for magnetic resonance imaging (MRI).
Medicine: Research is ongoing into its potential use in targeted drug delivery systems due to its unique magnetic properties.
Industry: It is utilized in the production of high-performance magnets, phosphors, and other advanced materials
作用机制
Target of Action
Dysprosium (III) isopropoxide primarily targets the formation of certain types of complexes . It is used as a primary and secondary intermediate in the synthesis of these complexes .
Mode of Action
The compound interacts with its targets by forming mononuclear, dinuclear, and one-dimensional structures . For instance, in the formation of a mononuclear complex, the Dysprosium (III) ion is surrounded by three tridentate chelate ligands . In a dinuclear structure, it is bridged by two carboxyl groups of ligands and two atoms from the phenolic hydroxyl groups of other ligands .
Biochemical Pathways
The biochemical pathways affected by dysprosium (III) isopropoxide involve the formation of complexes with specific structures . These complexes exhibit different magnetic behaviors, such as field-induced slow magnetic relaxation
Pharmacokinetics
It is known that the compound is used as an intermediate, suggesting that its bioavailability may depend on the specific conditions of the chemical reactions it is involved in .
Result of Action
The action of dysprosium (III) isopropoxide results in the formation of complexes that exhibit unique magnetic behaviors . For instance, some complexes show field-induced slow magnetic relaxation . The exact molecular and cellular effects of the compound’s action are subject to ongoing research.
Action Environment
The action of dysprosium (III) isopropoxide can be influenced by environmental factors. For example, the formation of complexes and their resulting properties can be affected by the presence of other ions or molecules . Additionally, the compound’s action, efficacy, and stability may be influenced by factors such as temperature and pressure .
准备方法
Synthetic Routes and Reaction Conditions: Dysprosium (III) isopropoxide can be synthesized through the reaction of dysprosium chloride with isopropanol in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows: [ \text{DyCl}_3 + 3 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{Dy(OC}_3\text{H}_7\text{)}_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of dysprosium (III) isopropoxide involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and consistency of the final product .
Types of Reactions:
Oxidation: Dysprosium (III) isopropoxide can undergo oxidation to form dysprosium (III) oxide.
Hydrolysis: It reacts with water to form dysprosium hydroxide and isopropanol.
Substitution: The isopropoxide ligands can be substituted with other ligands, such as alkoxides or halides.
Common Reagents and Conditions:
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Hydrolysis: Occurs readily in the presence of moisture.
Substitution: Requires the presence of a suitable ligand and often a catalyst to facilitate the reaction.
Major Products Formed:
Oxidation: Dysprosium (III) oxide (Dy₂O₃)
Hydrolysis: Dysprosium hydroxide (Dy(OH)₃) and isopropanol
Substitution: Various dysprosium complexes depending on the substituting ligand
相似化合物的比较
- Erbium (III) isopropoxide
- Yttrium (III) isopropoxide
- Gadolinium (III) isopropoxide
Comparison: Dysprosium (III) isopropoxide is unique due to its high magnetic susceptibility and thermal neutron absorption cross-section, which makes it particularly valuable in applications requiring these properties. Compared to erbium (III) isopropoxide and yttrium (III) isopropoxide, dysprosium (III) isopropoxide offers superior performance in magnetic and neutron absorption applications .
属性
IUPAC Name |
dysprosium(3+);propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.Dy/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEKDHWAGKXPST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Dy+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21DyO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515880 | |
| Record name | Dysprosium tripropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6742-68-3 | |
| Record name | Dysprosium tripropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


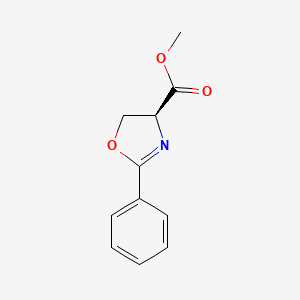
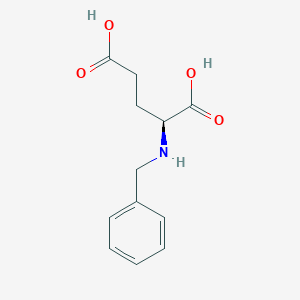
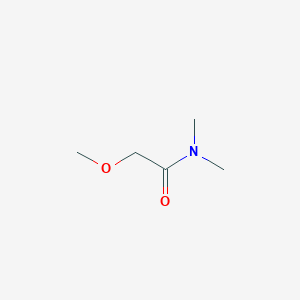

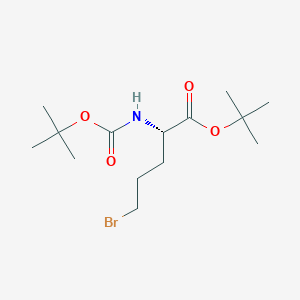

![Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B1600750.png)
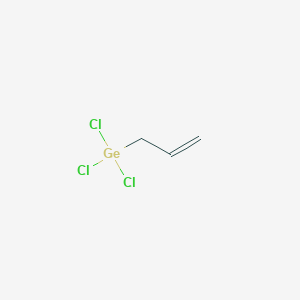

![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1600753.png)
